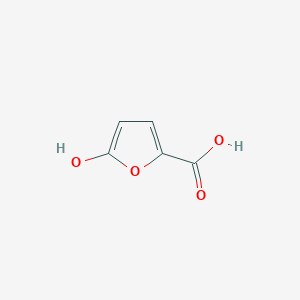

5-hydroxyfuran-2-carboxylic Acid

Descripción

Contextualization within Furan (B31954) Chemistry and Bio-based Platform Molecules

5-Hydroxyfuran-2-carboxylic acid is a derivative of furan, a five-membered aromatic heterocyclic compound containing one oxygen atom. Furan and its derivatives are pivotal in the field of organic chemistry and are increasingly recognized for their potential as bio-based platform molecules. These molecules are derived from renewable biomass and can be converted into a wide array of valuable chemicals and materials, offering a sustainable alternative to petroleum-based feedstocks. unive.it

The significance of this compound is closely tied to the prominence of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of carbohydrates. researchgate.net HMF is a versatile building block, and its oxidation can lead to several important furan derivatives, including 5-hydroxymethyl-2-furancarboxylic acid (a closely related compound) and ultimately 2,5-furandicarboxylic acid (FDCA). ontosight.aimdpi.com FDCA is considered a major bio-based monomer for the production of polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-based PET. mdpi.commdpi.com this compound, therefore, sits (B43327) within this critical pathway of biomass valorization.

Structural Characteristics and Chemical Significance of this compound

The structure of this compound is characterized by a furan ring substituted with a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. nih.gov This bifunctional nature imparts the compound with a unique reactivity profile. The carboxylic acid group provides a site for esterification, amidation, and other reactions typical of acids, while the hydroxyl group, particularly in its tautomeric form as a lactol, offers a different set of reactive possibilities.

The presence of these two functional groups on the furan ring makes this compound a valuable intermediate in organic synthesis. Its structure allows for the potential synthesis of various derivatives and polymers. The reactivity of the furan ring itself, susceptible to electrophilic substitution and other transformations, further broadens its chemical significance.

Overview of Existing Academic Literature and Research Gaps

The academic literature on furan derivatives is extensive, with a significant focus on the production and application of HMF and FDCA. researchgate.netmdpi.com Research on this compound often appears in the context of being an intermediate in the oxidation of HMF to FDCA. mdpi.com Studies have explored various catalytic systems, including both chemical and biocatalytic approaches, for the selective oxidation of HMF. nih.govresearchgate.net For instance, research has been conducted on using recombinant E. coli cells for the synthesis of furan carboxylic acids from furans. researchgate.net

Despite this, there are notable research gaps. While the synthesis of related compounds like 5-hydroxymethyl-2-furancarboxylic acid has been a subject of study, dedicated research focusing on the efficient and scalable production of this compound itself is less common. nih.gov A significant challenge lies in achieving high selectivity for this specific compound, as over-oxidation to other products is a common issue. Furthermore, a comprehensive exploration of the unique applications and potential of this compound as a standalone platform molecule is an area that warrants further investigation. The development of robust and recyclable catalysts for its synthesis remains a key objective. researchgate.net

Scope and Objectives of Advanced Scholarly Inquiry on this compound

Future scholarly inquiry into this compound should be directed towards addressing the existing research gaps. Key objectives for advanced research include:

Development of Selective Synthesis Routes: A primary focus should be on designing highly selective catalytic systems, both heterogeneous and homogeneous, for the direct and high-yield synthesis of this compound from biomass-derived precursors like HMF. This includes the exploration of novel nanocatalysts and biocatalysts. researchgate.net

Elucidation of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involved in both the formation and subsequent transformation of this compound is crucial for optimizing reaction conditions and catalyst design.

Exploration of Polymer Chemistry: Investigating the potential of this compound as a monomer for the synthesis of novel bio-based polymers is a promising avenue. Its unique structure could lead to polymers with distinct properties compared to those derived from FDCA.

Derivatization and Application Studies: Systematic research into the derivatization of this compound to create a library of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science is essential.

Computational Modeling: The use of computational tools to model the properties and reactivity of this compound and to guide the design of new catalysts and synthetic pathways will be invaluable.

By pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable bio-based building block for a more sustainable chemical industry.

Chemical Compound Information

Propiedades

Fórmula molecular |

C5H4O4 |

|---|---|

Peso molecular |

128.08 g/mol |

Nombre IUPAC |

5-hydroxyfuran-2-carboxylic acid |

InChI |

InChI=1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8) |

Clave InChI |

JVUTYZQGCHCOPB-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)O)C(=O)O |

SMILES canónico |

C1=C(OC(=C1)O)C(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 Hydroxyfuran 2 Carboxylic Acid and Its Analogs

Chemo-Catalytic Synthesis Routes

Chemical synthesis offers versatile and scalable methods for producing 5-hydroxyfuran-2-carboxylic acid and its analogs. These approaches often involve the transformation of readily available furanic precursors through various catalytic strategies.

Oxidation Pathways from Furanic Precursors

A primary strategy for synthesizing furan-based carboxylic acids involves the oxidation of furanic aldehydes. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) is a key route to several valuable derivatives, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-furandicarboxylic acid (FDCA). mdpi.comnih.gov The selective oxidation of the aldehyde group in HMF while preserving the hydroxyl group is a significant challenge. mdpi.com

Various catalytic systems have been developed to achieve this transformation. Noble metal catalysts are commonly employed for the chemoselective oxidation of HMF to HMFCA. mdpi.com For example, a simple and metal-free catalytic system using NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert HMF to FDCA, with HMFCA being a key intermediate. nih.gov This system also proved effective for converting HMF analogues and various alcohols to their corresponding acids. nih.gov

The reaction pathway for the oxidation of HMF to FDCA typically proceeds through several intermediates. One common pathway involves the initial oxidation of the alcohol group to an aldehyde, forming 2,5-diformylfuran (DFF), which is then further oxidized to 5-formyl-2-furoic acid (FFCA) and finally to FDCA. nih.gov An alternative pathway involves the oxidation of the aldehyde group of HMF to form HMFCA, which is then oxidized to FFCA and subsequently to FDCA. nih.gov A study on the aerobic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) using a bimetallic Au-Pd catalyst identified the reaction pathway as BHMF → HMF → HMFCA → FFCA → FDCA, with the oxidation of HMFCA to FFCA being the rate-determining step. mdpi.com

A novel approach to selectively produce FFCA and FDCA involves protecting the reactive formyl group of HMF through acetalization. tue.nl This strategy prevents degradation and premature oxidation of HMF, allowing for the selective oxidation of the HMF-acetal to the FFCA-acetal with high yield. tue.nl Subsequent deprotection affords pure FFCA, which can then be further oxidized to FDCA. tue.nl

Ring-Closing Strategies for Furan (B31954) Core Formation

Information on ring-closing strategies specifically for the de novo synthesis of the this compound core is less prevalent in the reviewed literature, which primarily focuses on the modification of existing furan rings derived from biomass. The synthesis of furan derivatives often starts from C6 sugars, which are dehydrated to form HMF. nih.gov This biomass-derived HMF then serves as the primary precursor for further chemical transformations. nih.gov

Regioselective Functionalization of Furan Rings

The regioselective functionalization of the furan ring is crucial for the synthesis of specific derivatives. In the context of this compound, this primarily involves the selective oxidation of functional groups already present at the C2 and C5 positions of the furan ring, as seen in HMF. The challenge lies in directing the reaction to a specific group (aldehyde vs. alcohol) to obtain the desired product, such as HMFCA. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in achieving this selectivity.

Bio-Catalytic and Fermentative Production Approaches

Biocatalysis and fermentation offer environmentally friendly alternatives to chemical synthesis, often operating under milder conditions with high selectivity. nih.gov

Microbial Biotransformation Pathways

Several microorganisms have been identified for their ability to convert HMF into valuable derivatives. This compound is known to be a metabolite of the yeast Saccharomyces cerevisiae. nih.govymdb.ca While S. cerevisiae is well-studied for its ability to detoxify HMF, its potential for producing high-value HMF derivatives is an area of active research. d-nb.info

Other microorganisms have shown high efficiency in the selective oxidation of HMF. For instance, resting cells of Gluconobacter oxydans have been demonstrated to quantitatively oxidize HMF to HMFCA with excellent selectivity. lu.se Similarly, whole cells of Dietzia wulumuqiensis R12, an extremophile, have been used for the highly selective oxidation of HMF to HMFCA, achieving high yields even at high substrate concentrations. mdpi.com

Whole-cell biocatalysts, such as Comamonas testosteroni SC1588 and recombinant Escherichia coli, have also been successfully employed for the selective synthesis of furan carboxylic acids from their corresponding aldehydes. researchgate.netresearchgate.net For example, recombinant E. coli expressing a vanillin (B372448) dehydrogenase was able to produce HMFCA from HMF with a yield of approximately 92%. researchgate.net More recently, Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P were identified as effective whole-cell biocatalysts for the synthesis of HMFCA from HMF, achieving a 99% yield at a 200 mM HMF concentration. rsc.org

Below is a table summarizing the performance of various microbial systems in the biotransformation of HMF.

| Microorganism | Product | Substrate Concentration | Yield | Reference |

| Gluconobacter oxydans DSM 50049 | HMFCA | 31.5 g/L | Quantitative | lu.se |

| Dietzia wulumuqiensis R12 | HMFCA | 300 mM | up to 90% | mdpi.com |

| Recombinant E. coli (expressing vanillin dehydrogenase) | HMFCA | 200 mM | ~92% | researchgate.net |

| Pseudochrobactrum sp. B2L | HMFCA | 200 mM | 99% | rsc.org |

| Lysinibacillus sp. B2P | HMFCA | 200 mM | 99% | rsc.org |

Enzymatic Conversion Mechanisms of Furanic Substrates

The enzymatic conversion of furanic substrates provides a more controlled approach to the synthesis of this compound and its analogs. A variety of oxidoreductases have been investigated for their ability to catalyze the oxidation of HMF.

An FAD-dependent oxidase has been identified that can directly oxidize [5-(hydroxymethyl)furan-2-yl]methanol to FDCA in a four-step oxidation process. nih.gov This enzyme acts on alcohol groups and relies on the hydration of aldehydes for the subsequent oxidation steps. nih.gov Aryl-alcohol oxidases (AAO) and 5-hydroxymethylfurfural oxidases (HMFO) are flavoenzymes capable of producing FDCA from HMF through sequential oxidations without the need for auxiliary enzymes. nih.gov However, the final oxidation step of 5-formyl-furancarboxylic acid (FFCA) to FDCA can be a rate-limiting step. nih.gov

Different enzymes exhibit varying specificities towards the intermediates in the HMF oxidation pathway. For example, horseradish peroxidase (HRP) and lignin (B12514952) peroxidase (LPO) show some activity in converting HMF to 5-hydroxymethyl-2-furoic acid (HMFA), while alcohol oxidase (AO) and galactose oxidase (GO) primarily produce 2,5-diformylfuran (DFF). researchgate.net The combination of multiple enzymes in a cascade reaction has been shown to be effective. For instance, a combination of alcohol oxidase and catalase can convert over 97% of HMF to DFF. researchgate.net Another multi-enzyme cascade combining three fungal oxidoreductases has been developed for the preparation of FDCA. nih.gov

The table below details the products of enzymatic reactions with various furanic substrates.

| Enzyme | Substrate | Major Product(s) | Reference |

| FAD-dependent oxidase | [5-(hydroxymethyl)furan-2-yl]methanol | FDCA | nih.gov |

| Aryl-alcohol oxidase (AAO) | HMF | DFF, FFCA | nih.govnih.gov |

| Galactose Oxidase (GO) | HMF | DFF | researchgate.netmdpi.com |

| Horseradish Peroxidase (HRP) | HMF | HMFA | researchgate.net |

| Alcohol Oxidase (AO) | HMF | DFF | researchgate.net |

| Vanillin Dehydrogenase (VDH) | DFF, FFCA | FFCA, FDCA | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of furan-based compounds, such as this compound and its prominent analog 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), is increasingly guided by the principles of green chemistry. These principles aim to develop chemical processes that are more sustainable, environmentally benign, and efficient. The focus is on utilizing renewable feedstocks, employing safer solvents, and developing highly selective catalytic systems to minimize waste and energy consumption. HMFCA, in particular, is a valuable platform chemical derivable from biomass, and its green synthesis is a key area of research. mdpi.comunive.itrsc.org

Catalytic Systems for Sustainable Production

The sustainable production of HMFCA predominantly relies on the oxidation of 5-hydroxymethylfurfural (HMF), a versatile platform chemical obtained from the dehydration of carbohydrates. mdpi.comrsc.org The development of efficient and selective catalysts is crucial for this transformation. Both biocatalytic and chemocatalytic systems have been explored, with a significant emphasis on biocatalysis due to its high selectivity and mild operating conditions. mdpi.com

Biocatalytic Systems

Whole-cell biocatalysis is an attractive approach for HMFCA production as it circumvents the need for expensive enzyme purification and cofactor regeneration. mdpi.com Several microorganisms have been identified and engineered for the selective oxidation of HMF.

Pseudomonas putida : Strains of P. putida, such as KT2440, have demonstrated the ability to selectively oxidize HMF to HMFCA with high yields. researchgate.net This bacterium is noted for its high tolerance to HMF, a known inhibitor for many microorganisms. Under optimized conditions, a 100% yield of HMFCA was achieved from HMF concentrations up to 150 mM. researchgate.net

Deinococcus wulumuqiensis : The radiation-resistant bacterium Deinococcus wulumuqiensis R12 has been utilized as a robust whole-cell biocatalyst. mdpi.com Its resting cells show excellent catalytic performance across a broad range of pH and temperatures and exhibit high tolerance to both the HMF substrate and the HMFCA product. Yields as high as 90% have been achieved with HMF concentrations of 300 mM. mdpi.com

Comamonas testosteroni : Recombinant Escherichia coli cells expressing enzymes from Comamonas testosteroni, such as 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH), have been successfully used. researchgate.net These engineered strains can achieve HMFCA yields of 95–98% from HMF concentrations around 100 mM. researchgate.net

Other Microorganisms : Other identified biocatalysts include Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P, which can convert HMF concentrations up to 200 mM into HMFCA with yields of approximately 99%. rsc.org

These whole-cell systems offer a promising route for the industrial-scale production of HMFCA from biomass-derived HMF. researchgate.net

Interactive Data Table: Performance of Whole-Cell Biocatalysts in HMFCA Synthesis

| Biocatalyst | Substrate (HMF) Conc. (mM) | Yield (%) | Time (h) | Reference |

| Pseudomonas putida KT2440 | 150 | 100 | 12 | researchgate.net |

| Deinococcus wulumuqiensis R12 | 300 | 90 | 36 | mdpi.com |

| Pseudochrobactrum sp. B2L | 200 | 99 | - | rsc.org |

| Lysinibacillus sp. B2P | 200 | 99 | - | rsc.org |

| Recombinant E. coli (SAPDH) | 100 | 95 | 48 | researchgate.net |

Chemo-catalytic Systems

While biocatalysis is dominant, chemocatalytic routes are also being investigated. These often involve noble metal catalysts for the oxidation of HMF. For instance, a strategy involving the protection of the formyl group in HMF via acetalization, followed by selective oxidation using a hydroxyapatite-supported Gold (Au) catalyst, has been reported for producing the related compound 5-formylfuran-2-carboxylic acid (FFCA). tue.nl Similarly, palladium on carbon (Pd/C) catalysts have been used for the hydrogenolysis of HMFCA to produce 5-methyl-2-furancarboxylic acid (MFA), demonstrating the potential for catalytic routes to produce various HMFCA analogs. rsc.org The oxidation of furfural (B47365) to 5-hydroxy-2(5H)-furanone has been achieved using titanium silicate (B1173343) molecular sieve catalysts, highlighting the use of heterogeneous catalysts for producing furan derivatives. rsc.orgresearchgate.net

Solvent Selection and Reaction Conditions Optimization

Adherence to green chemistry principles extends to the careful selection of solvents and the optimization of reaction parameters to enhance sustainability. skpharmteco.com

Solvent Selection

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, or their elimination altogether. skpharmteco.com In the context of HMFCA synthesis:

Aqueous Media : A significant advantage of whole-cell biocatalysis is its operation in aqueous media, typically phosphate (B84403) buffers. researchgate.netmdpi.com Water is the most environmentally benign solvent, avoiding the use of volatile organic compounds (VOCs) that are often hazardous and difficult to recycle.

Green Solvents : In chemocatalysis, where organic solvents are more common, a shift towards greener alternatives is being explored. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from corncobs, offer a more sustainable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). rsc.orgsigmaaldrich.com The goal is to choose solvents that are not only effective for the reaction but also have minimal environmental impact and low toxicity. skpharmteco.com

Optimization of Reaction Conditions

Fine-tuning reaction conditions is critical for maximizing yield and productivity while minimizing energy input and waste.

pH : The activity of whole-cell biocatalysts is highly dependent on pH. For the oxidation of HMF by Deinococcus wulumuqiensis R12, the optimal pH was found to be 7.0. mdpi.com During the reaction, the production of the acidic HMFCA causes the pH to drop, which can inhibit catalyst activity. Therefore, periodic pH adjustments are necessary to maintain optimal performance. mdpi.comrsc.org

Temperature : Biocatalytic reactions are typically conducted under mild temperature conditions. For instance, the optimal temperature for HMFCA synthesis using D. wulumuqiensis R12 is 35°C. mdpi.com Using recombinant E. coli cells, reactions are often run at around 30°C. researchgate.net These mild conditions significantly reduce the energy demands of the process compared to many traditional chemical syntheses that require high temperatures.

Substrate and Product Tolerance : A major challenge in HMFCA production is the inhibitory effect of both the HMF substrate and the HMFCA product on the biocatalyst. mdpi.comresearchgate.net Research has focused on identifying or engineering strains with high tolerance. D. wulumuqiensis R12, for example, can tolerate HMF concentrations up to 500 mM. mdpi.com Fed-batch strategies, where the substrate is added incrementally, are often employed to maintain a low, non-inhibitory concentration of HMF, allowing for the production of high final product concentrations. mdpi.comresearchgate.net Using a fed-batch process with D. wulumuqiensis R12, a final HMFCA concentration of 511 mM was achieved. mdpi.com

Interactive Data Table: Optimized Conditions for HMFCA Synthesis using D. wulumuqiensis R12

| Parameter | Optimal Value | Outcome/Significance | Reference |

| pH | 7.0 | Maximizes catalytic activity; requires periodic adjustment. | mdpi.com |

| Temperature | 35 °C | Reduces energy consumption compared to high-temp methods. | mdpi.com |

| Substrate Conc. | 300 mM (batch) | Achieved 90% yield, showing high catalyst tolerance. | mdpi.com |

| Process Strategy | Fed-batch | Achieved 511 mM product, overcoming substrate inhibition. | mdpi.com |

By integrating advanced catalytic systems with green solvents and optimized reaction conditions, the synthesis of 5-hydroxymethyl-2-furancarboxylic acid is moving towards a more sustainable and economically viable industrial process.

Chemical Reactivity, Transformation Mechanisms, and Derivative Synthesis of 5 Hydroxyfuran 2 Carboxylic Acid

Reactivity of the Furan (B31954) Ring System

The furan ring in 5-hydroxyfuran-2-carboxylic acid is an electron-rich aromatic system, which dictates its susceptibility to various reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

The electron-donating nature of the oxygen atom in the furan ring activates it towards electrophilic aromatic substitution. The presence of the hydroxyl group further enhances this reactivity. However, the carboxylic acid group is an electron-withdrawing group, which can deactivate the ring towards this type of reaction. The interplay of these activating and deactivating effects influences the regioselectivity and rate of substitution reactions.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can act as a diene in Diels-Alder reactions. For instance, biomass-derived 2,5-furandicarboxylic acid (FDCA), a related compound, has been shown to undergo cycloaddition with benzyne, followed by reductive aromatization, to yield 1,4-naphthalenedicarboxylic acid. rsc.org This highlights the potential of the furan core in this compound to participate in similar cycloaddition reactions, providing a pathway to more complex polycyclic structures. Research on the related compound 5-hydroxymethyl-furan-2-nitrileoxide demonstrates its ability to undergo [3+2] cycloadditions with alkenes and a [4+2] Diels-Alder reaction with dimethylacetylene dicarboxylate. researchgate.netresearchgate.net

Ring-Opening and Rearrangement Processes

The furan ring, particularly under certain conditions, can undergo ring-opening reactions. For example, the hydrogenolysis of 3-(2-furanyl)-4,5-dihydro-isoxazole adducts, derived from a related furan compound, using a Raney-Ni catalyst resulted in the opening of the dihydro-isoxazole ring. researchgate.net Furthermore, the oxidation of related furan derivatives can sometimes lead to by-products resulting from the oxidative cleavage of the furan ring, such as maleic anhydride (B1165640). nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of numerous derivatives.

Esterification and Amidation Reactions for Advanced Derivatives

The carboxylic acid functionality can be readily converted into esters and amides, which are important classes of derivatives with diverse applications.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comnagwa.com The ester derivatives of furan carboxylic acids are often more soluble in organic solvents than the parent acid. epo.org For example, the synthesis of diethyl and dimethyl esters of 2,5-furandicarboxylic acid has been reported. researchgate.net

Amidation: Amides can be synthesized from the carboxylic acid, often via an activated derivative like an acid chloride. The reaction of 2,5-furandicarboxylic acid with thionyl chloride to form the corresponding dichloride, which can then be converted to amides, is a known process. researchgate.net

The following table summarizes these transformations:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Thionyl Chloride, then Amine | Amide |

Decarboxylation Pathways and Associated By-products

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. youtube.com This reaction can occur under acidic, basic, or thermal conditions. youtube.comyoutube.com For furan-2-carboxylic acids, decarboxylation can proceed via an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com The stability of the resulting carbanion or the transition state leading to it plays a crucial role in the ease of decarboxylation. The reaction can be influenced by the presence of other substituents on the furan ring.

Transformations at the Hydroxyl Group (C5-Position)

The hydroxyl group at the C5 position, which is part of a lactol structure in the dominant tautomeric form, is a key site for various chemical transformations.

The C5-hydroxyl group readily undergoes etherification and acylation. In the presence of alcohol solvents, etherification can occur. For instance, when 5-hydroxy-2(5H)-furanone is synthesized in methanol, the corresponding 5-methoxy-2(5H)-furanone is formed as a significant product, demonstrating the ease of this transformation. rsc.org Acid-catalyzed dehydrative etherification is also a viable method for producing more complex ethers. The reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with 4'-alkoxybiphenyl-4-ols in the presence of sulfuric acid yields 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones. sioc-journal.cn

Acylation of the C5-hydroxyl group proceeds efficiently with standard acylating agents. The halogenated analog, 5-hydroxy-3,4-dichloro-2(5H)-furanone, reacts with acyl chlorides and anhydrides in the presence of a base to form the corresponding esters. nih.gov This reactivity highlights the nucleophilic character of the C5-hydroxyl group.

Table 1: Examples of Etherification and Acylation Reactions at the C5-Position

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Hydroxy-2(5H)-furanone | Methanol | 5-Methoxy-2(5H)-furanone | Etherification |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | 4'-Alkoxybiphenyl-4-ol, H₂SO₄ | 5-(4'-Alkoxybiphenyl-4-yloxy)-3,4-dichloro-2(5H)-furanone | Dehydrative Etherification |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | Acyl chlorides or anhydrides, Base | 5-Acyloxy-3,4-dichloro-2(5H)-furanone | Acylation |

The C5-hydroxyl group and the furanone ring system can be selectively oxidized or reduced to yield a range of valuable C4 chemicals. 5-Hydroxy-2(5H)-furanone (5H5F) has been identified as a key bio-based platform chemical due to its versatile transformations. acs.orgchemrxiv.org

Oxidation of 5H5F under mild conditions can lead to the formation of maleic acid in high yield. acs.org This transformation involves the cleavage of the furanone ring.

Reduction of the compound is more varied. Using common reducing agents like sodium borohydride, the dihalogenated analogs of 5-hydroxy-2(5H)-furanone are transformed into the corresponding saturated γ-lactones (butyrolactones). nih.gov More extensive reduction of 5H5F using supported metal catalysts can yield γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO), and tetrahydrofuran (B95107) (THF), depending on the reaction conditions and catalyst used. acs.org

Table 2: Oxidation and Reduction Products of 5-Hydroxy-2(5H)-furanone

| Transformation | Reagent(s)/Catalyst | Product(s) | Yield |

|---|---|---|---|

| Oxidation | Supported Metal Catalyst | Maleic Acid | 93% acs.org |

| Reduction | NaBH₄ (on dihalo-analog) | γ-Lactones | 33-96% nih.gov |

| Reduction | Supported Metal Catalyst | γ-Butyrolactone (GBL) | 93% acs.org |

| Reduction | Supported Metal Catalyst | 1,4-Butanediol (BDO) | 60% acs.org |

| Reduction | Supported Metal Catalyst | Tetrahydrofuran (THF) | 64% acs.org |

Tautomerism and Isomerization with 5-Hydroxyfuran-2(5H)-one Structures

This compound exists as part of a complex tautomeric equilibrium. In solution, it can interconvert between its aromatic furan form and several non-aromatic isomers, including 5-hydroxy-2(5H)-furanone and the acyclic cis-β-formylacrylic acid. wikipedia.orgnih.gov The equilibrium generally favors the 5-hydroxy-2(5H)-furanone structure, which contains a more reactive cyclic hemiacetal (lactol) moiety. nih.gov

The halogenated derivative, 3,4-dihalo-5-hydroxy-2(5H)-furanone, also exhibits this ring-chain tautomerism, existing in equilibrium with its acyclic form, (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov The position of this equilibrium can be influenced by factors such as the solvent and pH. For instance, in the presence of a base, the equilibrium shifts towards the acyclic form. nih.gov Under certain conditions, isomerization to succinic anhydride can also occur. wikipedia.org

The prevalence of the 5-hydroxy-2(5H)-furanone tautomer makes it a versatile intermediate for organic synthesis. Its reactivity has established it as a platform for producing a variety of four-carbon chemicals from biomass-derived furfural (B47365). acs.orgchemrxiv.org

Besides the oxidation and reduction reactions mentioned previously, the furanone analogs undergo other important transformations. Reductive aminolysis of 5H5F can produce 2-pyrrolidone, a key industrial chemical. acs.org The dihalo-analogs are particularly reactive; the C5 carbon can be alkylated via Barbier-type reactions or Mukaiyama aldol (B89426) reactions. nih.gov Furthermore, these analogs react with amino acids, where the acyclic keto-acid form reacts with the primary amine to ultimately form lactams. nih.gov

Synthesis of Substituted Derivatives of this compound

A wide range of derivatives can be synthesized, primarily by leveraging the reactivity of the 5-hydroxy-2(5H)-furanone tautomer. These substitutions can occur at the C5-hydroxyl group or other positions on the furanone ring.

Ethers and Esters: As detailed in section 3.3.1, 5-alkoxy and 5-acyloxy derivatives are readily prepared. rsc.orgnih.gov

C5-Halogenation: The hydroxyl group can be substituted with a halogen. Treatment of 3,4-dichloro-5-hydroxy-2(5H)-furanone with thionyl chloride leads to 3,4,5-trichloro-2(5H)-furanone. nih.gov

C5-Alkylation: The C5-position can be functionalized with carbon substituents using methods like the Barbier-type reaction with allyl bromides or the Mukaiyama aldol reaction with silyl (B83357) enol ethers. nih.gov

Nitrogen Heterocycles: Through reductive aminolysis or reaction with amino acids, nitrogen-containing heterocycles like 2-pyrrolidone and substituted lactams can be synthesized. nih.govacs.org

Sulfur Derivatives: The chlorine atom at the C4 position of 5-alkoxy-3,4-dihalo-2(5H)-furanones can be displaced by thiols to create thioether derivatives. researchgate.netnih.gov

These synthetic pathways underscore the utility of this compound and its tautomers as building blocks for a diverse array of functionalized molecules.

Halogenated Derivatives (e.g., 4-bromo-5-hydroxyfuran-2-carboxylic acid)

The synthesis of halogenated derivatives of this compound can be achieved through electrophilic halogenation. The position of halogenation on the furan ring is directed by the existing substituents. The hydroxyl group at the C5 position and the carboxylic acid group at the C2 position influence the electron density of the furan ring, thereby directing incoming electrophiles.

Another relevant transformation is the palladium-catalyzed one-pot bromination-hydroxycarbonylation of 2-furoic acid, which proceeds through a 5-bromofuran-2-carboxylic acid intermediate to ultimately yield 2,5-furandicarboxylic acid. nih.gov This tandem reaction highlights the feasibility of introducing a bromine atom at the 5-position of a furan-2-carboxylic acid derivative. nih.gov

The Hell-Volhard-Zelinskii reaction is a well-established method for the α-bromination of carboxylic acids. libretexts.orglibretexts.org This reaction involves the treatment of the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The reaction proceeds via the formation of an acid bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon. libretexts.orglibretexts.org While typically applied to aliphatic carboxylic acids, its applicability to the furan ring's side chain would depend on the specific reaction conditions and the relative reactivity of the furan ring itself.

Table 1: Examples of Halogenation Reactions on Furan Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Furan-2-carboxylic acid | Br₂, Fe or AlBr₃ | 3,5-Dibromofuran-2-carboxylic acid | |

| 2-Furoic acid | Br₂, PdCl₂, Xantphos, NaOAc, HOAc, CO, H₂O, 90 °C | 2,5-Furandicarboxylic acid (via 5-bromofuran-2-carboxylic acid intermediate) | nih.gov |

| General Carboxylic Acid | Br₂, PBr₃ | α-Bromo Carboxylic Acid | libretexts.orglibretexts.org |

Carbon-Carbon Bond Formation at the Furan Core

The formation of new carbon-carbon bonds at the furan core of this compound is a key strategy for the synthesis of more complex derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, with the Heck and Suzuki-Miyaura reactions being prominent examples. acs.orgnih.govnih.govnih.govorganic-chemistry.orglibretexts.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. acs.orgnih.govnih.gov While direct examples with this compound are scarce, studies on other furan derivatives demonstrate the feasibility of this transformation. For instance, the Heck arylation of 2,3-dihydrofuran (B140613) has been extensively studied as a model reaction. nih.gov Furthermore, a bidirectional iterative synthesis of furan-containing oligoaryls has been developed by combining furan annulation with the Heck reaction and Sonogashira coupling. acs.orgnih.gov This indicates that furan rings can effectively participate in such palladium-catalyzed C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orglibretexts.org The low stability of some furanboronic acids towards protodeboronation can be a challenge. nih.gov However, the use of potassium heteroaryltrifluoroborates has been shown to be an effective strategy to overcome this limitation, allowing for the efficient cross-coupling of furan-2-yltrifluoroborate with various aryl halides. nih.gov The presence of a carboxylic acid group on the aryl boronic acid can sometimes interfere with Suzuki reactions, potentially by coordinating to the palladium catalyst and deactivating it. reddit.com In such cases, protecting the carboxylic acid as an ester prior to the coupling reaction, followed by saponification, is a common strategy. reddit.com

Table 2: Examples of Palladium-Catalyzed C-C Bond Formation on Furan Derivatives

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Heck Reaction | 2,3-Dihydrofuran | Iodobenzene | Various Pd precursors and ionic liquids | 2-Phenyl-2,3-dihydrofuran | nih.gov |

| Heck Reaction | Furan derivative with vinyl substituent | Aryl halide | Pd(OAc)₂, Ph₃P, K₂CO₃ | Furan-containing oligoaryl | acs.orgnih.gov |

| Suzuki Coupling | Furan-2-yltrifluoroborate | Aryl bromides/chlorides | Pd(OAc)₂, RuPhos, Na₂CO₃ | 2-Aryl-furans | nih.gov |

| Suzuki Coupling | 4-Tosyl-2(5H)-furanone | Boronic acids | Palladium catalyst | 4-Substituted 2(5H)-furanones | researchgate.net |

Nitrogen-Containing Derivatives (e.g., via amination, click reactions)

The introduction of nitrogen-containing functional groups onto the this compound scaffold can be achieved through various synthetic methodologies, including amination of the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." nih.govnih.govrsc.org

Amination of the carboxylic acid group to form amides is a fundamental transformation in organic synthesis. libretexts.orglibretexts.orgyoutube.com Direct reaction of a carboxylic acid with an amine is often inefficient and requires high temperatures. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine. libretexts.org

Click chemistry , specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , offers a highly efficient and regioselective method for creating a 1,2,3-triazole linkage between two molecules. nih.govnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govrsc.org To synthesize a nitrogen-containing derivative of this compound using this method, one would first need to introduce either an azide or an alkyne functionality onto the furan scaffold. For example, the hydroxyl group could potentially be converted to an azide, or the carboxylic acid could be coupled with a molecule containing an alkyne or azide group. The resulting functionalized furan derivative can then be "clicked" with a complementary alkyne or azide-containing molecule to form the desired triazole derivative. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org

Table 3: General Methods for the Synthesis of Nitrogen-Containing Derivatives

| Reaction Type | Starting Functional Group | Reagents | Resulting Functional Group | Key Features | Reference |

| Amidation | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | Activation of carboxylic acid is typically required. | libretexts.org |

| Amidation | Carboxylic Acid | Amine, DCC | Amide | Direct coupling using an activating agent. | libretexts.org |

| CuAAC (Click Chemistry) | Azide and Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1,2,3-Triazole | Highly efficient, regioselective, and wide functional group tolerance. | nih.govnih.govrsc.org |

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxyfuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

A thorough search for Nuclear Magnetic Resonance (NMR) data for 5-hydroxyfuran-2-carboxylic acid yielded no experimental results.

1H, 13C, and 2D NMR Techniques

No published experimental ¹H, ¹³C, or 2D NMR spectra for this compound could be located in available scientific databases. While theoretical predictions can be made, the absence of experimental data precludes any definitive assignment of chemical shifts and coupling constants. For a complete structural assignment, such experimental data would be essential to confirm the proton and carbon environments within the molecule, including the tautomeric form of the 5-hydroxyfuran ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Information on the mass spectrometry of this compound is limited.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula of this compound is established as C₅H₄O₄, with a monoisotopic mass of 128.0110 Da, no specific experimental High-Resolution Mass Spectrometry (HRMS) data appears to be published. nih.gov HRMS would be critical in confirming this exact mass and, by extension, the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No experimental Tandem Mass Spectrometry (MS/MS) data for this compound is available. The Yeast Metabolome Database (YMDB) does provide a predicted GC-MS spectrum, but this is a computational prediction and not experimental evidence. ymdb.ca Experimental MS/MS studies would be necessary to determine the characteristic fragmentation patterns, providing crucial information for the structural confirmation of the molecule and its derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

There is no available experimental Infrared (IR) or Raman spectroscopy data for this compound in the reviewed literature. Such data would be invaluable for identifying the characteristic vibrational frequencies of its functional groups, including the carboxylic acid (C=O and O-H stretching) and the hydroxy-substituted furan (B31954) ring.

X-ray Crystallography for Solid-State Molecular Architecture

No published X-ray crystallography data for this compound could be found. Therefore, the precise solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, remains undetermined.

Theoretical and Computational Chemistry of 5 Hydroxyfuran 2 Carboxylic Acid

Reaction Mechanism Elucidation and Kinetic Studies

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving furanic compounds. While extensive computational research has been conducted on derivatives such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), the specific theoretical examination of reaction pathways and selectivity for 5-hydroxyfuran-2-carboxylic acid is a more niche area of study. However, principles from related computational analyses can be extrapolated to understand its reactivity.

Computational studies on similar molecules, for instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to HMFCA, provide a framework for predicting the behavior of this compound. These studies often investigate various mechanistic pathways, calculating the energy states of intermediates and transition states to determine the most probable reaction route. researchgate.net For example, in the oxidation of HMF, theoretical calculations help to discern whether the initial step involves the oxydehydrogenation of the alcohol group or the oxidation of the carbonyl group. researchgate.net Such computational approaches are critical for complementing experimental work and providing a deeper understanding of reaction mechanisms at a molecular level.

A key aspect of computational prediction is determining the factors that govern selectivity. In the context of furan (B31954) derivatives, this includes predicting whether a reaction will favor the modification of one functional group over another. For this compound, theoretical models could predict the relative ease of reactions at the hydroxyl group versus the carboxylic acid group, or reactions involving the furan ring itself.

Quantum chemical calculations have also been employed to investigate side reactions and the formation of byproducts, such as humins, during the synthesis of related furan compounds. nih.gov These studies identify potential reaction pathways leading to undesired products by calculating reaction barriers. For instance, research on humin formation from HMF under basic conditions identified that derivatives of HMFCA are less likely to lead to humin formation, suggesting a degree of stability against such polymerization reactions. nih.gov The electrophilicity of different carbon atoms in the furan ring can be calculated to predict sites susceptible to nucleophilic attack, a factor that influences both desired reaction pathways and the formation of byproducts. nih.gov

The table below illustrates the kind of data generated from computational studies on a related compound, which could be analogously produced for this compound to predict its reaction pathways. The data shows calculated reaction barriers for different steps in a proposed reaction mechanism. Lower energy barriers indicate more favorable reaction steps.

| Reaction Step | Reactants | Product(s) | Calculated Activation Energy (kJ/mol) |

| Initial Oxidation | 5-Hydroxymethylfurfural (HMF) + OH⁻ | Intermediate 1 | <65 nih.gov |

| Dimer Formation | 2 x Intermediate 1 | Dimer | >60 nih.gov |

| Trimer Formation | Dimer + Intermediate 1 | Trimer | >60 nih.gov |

This table is illustrative and based on data for a related compound, 5-hydroxymethylfurfural, to demonstrate the type of information generated in computational studies of reaction pathways.

By applying similar computational methodologies to this compound, researchers could predict its behavior in various chemical transformations, guiding the design of selective and efficient synthetic routes. These theoretical investigations are invaluable for understanding the intrinsic reactivity of the molecule and for the rational design of catalysts and reaction conditions to achieve desired chemical products.

Biochemical Pathways and Non-Human Biological Relevance of this compound

Biochemical Pathways and Non Human Biological Relevance of 5 Hydroxyfuran 2 Carboxylic Acid

Microbial Metabolism and Biotransformation

The metabolism of furan (B31954) derivatives is a significant area of microbial biochemistry, driven by the natural abundance of these compounds and their generation as byproducts of industrial processes. Microorganisms have evolved diverse pathways to utilize or detoxify furanic compounds, with 5-hydroxyfuran-2-carboxylic acid and its related structures playing key roles in these metabolic networks.

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae. nih.govymdb.ca Its presence is documented in the Yeast Metabolome Database, confirming its role within the metabolic framework of this industrially significant fungus. nih.govymdb.ca Beyond S. cerevisiae, this compound has also been reported in other fungi, such as the plant pathogen Pyricularia grisea. nih.gov

Related furan derivatives are also common fungal metabolites. For instance, 5-hydroxymethyl-2-furancarboxylic acid, also known as Sumiki's acid, is a known byproduct of fungi like Aspergillus species and other yeasts. targetmol.comnih.gov The formation of these compounds is often linked to the transformation of other furan derivatives present in the environment or growth substrate. In the context of lignocellulose fermentation, S. cerevisiae must contend with furan aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are toxic inhibitors. researchgate.netnih.gov The yeast possesses enzymatic machinery, such as aldehyde reductases, to convert these aldehydes into their less toxic alcohol or acid forms, which can include derivatives of furan-2-carboxylic acid. nih.govnih.gov

Table 1: Fungal Species with Reported Metabolism of this compound and Related Compounds

| Fungus | Compound | Role/Context | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | This compound | Endogenous metabolite | nih.govymdb.ca |

| Saccharomyces cerevisiae | 5-hydroxymethylfurfuryl alcohol | Detoxification product of HMF | nih.gov |

| Pyricularia grisea | This compound | Reported metabolite | nih.gov |

| Aspergillus sp. | 5-hydroxymethyl-2-furancarboxylic acid | Metabolic byproduct | targetmol.com |

Bacteria, particularly aerobic Gram-negative species, have developed sophisticated pathways to degrade and detoxify furan derivatives, which are often present in lignocellulosic hydrolysates as inhibitory compounds. nih.govmdpi.comnih.gov The degradation of furfural and 5-hydroxymethylfurfural (HMF) typically begins with oxidation or reduction reactions. nih.gov

The soil bacterium Cupriavidus basilensis HMF14, for example, can completely metabolize HMF. nih.govbiomassmagazine.com Its metabolic pathway involves the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid. nih.govnih.gov At this point, the degradation pathway converges with that of furfural, which is also oxidized to 2-furoic acid. nih.govnih.gov The 2-furoic acid is then further metabolized, ultimately leading to central metabolic intermediates like 2-oxoglutarate. nih.gov

Several Pseudomonas strains are also known for their ability to degrade furan compounds and use them as a sole carbon source. mdpi.comasm.orgnih.gov For instance, Pseudomonas putida metabolizes furfural and 2-furoic acid. asm.orgnih.gov In Corynebacterium glutamicum, furfural is detoxified under aerobic conditions to furfuryl alcohol and 2-furoic acid, which are stable end products and non-toxic to the cells. nih.gov These detoxification capabilities are crucial for microbial survival in inhibitory environments and form the basis of bioremediation strategies. asm.org

Table 2: Key Bacterial Strains and Their Role in Furan Derivative Degradation

| Bacterial Strain | Furan Derivative(s) Metabolized | Key Metabolic Intermediates/Products | Reference(s) |

|---|---|---|---|

| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA), 2-Furoic acid | nih.govnih.govbiomassmagazine.com |

| Pseudomonas spp. | Furfural, HMF, Furfuryl alcohol, 2-Furoic acid | Utilized as carbon source | mdpi.comasm.orgnih.gov |

| Corynebacterium glutamicum | Furfural | Furfuryl alcohol, 2-Furoic acid | nih.gov |

The microbial transformation of furan derivatives is mediated by a diverse array of enzymes that catalyze oxidation and carboxylation reactions.

Furan Oxidation:

Cytochrome P450 (P450) enzymes are known to catalyze the oxidation of the furan ring, leading to the formation of reactive metabolites. nih.gov This process is a key step in the biotransformation and potential toxicity of many furan-containing compounds. nih.gov

FAD-dependent oxidases have been identified that can perform multiple oxidation steps. One such enzyme can convert 5-hydroxymethylfurfural (HMF) all the way to 2,5-furandicarboxylic acid (FDCA) at ambient conditions. nih.gov

Aldehyde reductases , such as Ari1p from Saccharomyces cerevisiae, play a protective role by catalyzing the NADPH-dependent reduction of toxic furan aldehydes like furfural and HMF to their corresponding, less harmful, alcohols. nih.gov

Laccase/TEMPO systems represent a chemo-enzymatic approach for the aromatization of oxygen-containing heterocycles, including the conversion of 2,5-dihydrofuran (B41785) precursors into aromatic furans. acs.org

Furan Carboxylation:

UbiD-family carboxylases , specifically the enzyme HmfF , have been shown to catalyze the reversible carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA). nih.govnih.govmanchester.ac.ukthieme-connect.com This reaction is dependent on a prenylated flavin (prFMN) cofactor and can be driven in the carboxylation direction under elevated CO2 levels. nih.govnih.govacs.org Structural studies of HmfF from Pelotomaculum thermopropionicum have revealed the specific residues in the active site that are crucial for binding furoic acid. nih.govmanchester.ac.uk

Role in Natural Product Biosynthesis and Degradation

Furan derivatives are integral to both the synthesis and breakdown of natural products, particularly in the context of biomass conversion.

While not a central component of a major, well-defined secondary metabolite pathway, this compound and its analogs are key intermediates in the metabolic cascades of furan derivatives. These furans, especially HMF, are considered important bio-based platform chemicals. rsc.org The microbial conversion of HMF into value-added compounds like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a significant area of research. nih.govrsc.org

For example, whole-cell biocatalysts, including Pseudochrobactrum sp. and Lysinibacillus sp., have been identified for their ability to selectively oxidize HMF to HMFCA with high yields. nih.govrsc.org In these cascades, HMFCA is an intermediary product that can be accumulated or potentially converted further. The degradation pathways in organisms like Cupriavidus basilensis show that HMF is converted to 5-hydroxymethyl-2-furoic acid, which is then oxidized to FDCA before being decarboxylated to 2-furoic acid, demonstrating its intermediary status in a catabolic sequence. nih.gov

The microbial degradation of furan derivatives is highly relevant in bioremediation, particularly for the detoxification of lignocellulosic hydrolysates used in the production of second-generation biofuels and chemicals. nih.govresearchgate.net The pretreatment of biomass to release fermentable sugars also generates toxic byproducts, including furfural and HMF, which inhibit the growth and fermentative capacity of microorganisms like S. cerevisiae. researchgate.netmdpi.com

A biological abatement strategy, or biodetoxification, utilizes the metabolic capabilities of robust microorganisms to remove these inhibitors. asm.org Bacteria such as Cupriavidus basilensis and various Pseudomonas strains can utilize furfural and HMF as carbon and energy sources, converting them into less toxic compounds. mdpi.combiomassmagazine.comasm.org This process detoxifies the hydrolysate, allowing fermenting organisms to produce ethanol (B145695) or other bioproducts more efficiently. The ability of certain bacteria to be drawn to furan compounds through chemotaxis further enhances their potential for in-situ bioremediation efforts. asm.orgnih.gov

Environmental Occurrence and Formation Pathways of 5 Hydroxyfuran 2 Carboxylic Acid

Formation as Disinfection By-product (DBP)

The treatment of water with disinfectants such as chlorine is essential for public health, but it can lead to the formation of unintended disinfection by-products (DBPs). Some of these by-products have raised health concerns. Furan-like compounds have been identified as an emerging class of DBPs, potentially formed from the reaction of disinfectants with natural organic matter present in the source water.

Recent research has identified furan-like structures among the DBPs formed during water disinfection processes, particularly from the chlorination of phenolic precursors. rsc.orgrsc.org A novel pathway has been proposed to explain the generation of these furan-based compounds. The mechanism involves the initial oxidation of a phenolic precursor, leading to the opening of the aromatic ring. This is followed by an intramolecular nucleophilic addition, which results in the formation of a stable 5-membered furan (B31954) ring. rsc.org

Studies investigating the DBPs formed from 4-hydroxybenzoic acid, a common phenolic compound, have suggested that the formation of halogenated furan derivatives is plausible through this pathway. rsc.org For instance, the formation of 4-bromo-5-hydroxyfuran-2-carboxylic acid has been proposed as a mechanistically plausible DBP when both chlorine and bromide are present in the water. rsc.org This indicates that under specific disinfection conditions, phenolic compounds can be transformed into hydroxylated and carboxylated furan structures like 5-hydroxyfuran-2-carboxylic acid.

The general proposed pathway is initiated by the oxidation of the phenolic ring, which breaks the aromatic system. Subsequently, the molecule rearranges and cyclizes to form the more stable furan ring structure, which can bear various functional groups depending on the initial precursor and reaction conditions. rsc.orgresearchgate.net

The formation and yield of furan-like DBPs, including potential derivatives of this compound, are significantly influenced by various water treatment conditions. Key parameters include the pH of the water, the type and dose of the disinfectant, the concentration of the organic precursor, and the presence of other ions like bromide. rsc.org

Scientific studies have systematically varied these conditions to observe their impact on the formation of stable, UV-absorbing DBPs from phenolic precursors. rsc.org The conditions explored in these experiments highlight the factors that can promote the formation of furan-like compounds.

Table 1: Experimental Conditions for DBP Formation Studies from Phenolic Precursors

| Parameter | Values Investigated |

| pH | 6, 7, 8 |

| Chlorine to Precursor Molar Ratio | 5, 10, 20 |

| Bromide to Chlorine Molar Ratio | 0, 1 |

| Contact Time | 20s to 7 days |

| This table summarizes the range of experimental conditions used in studies to investigate the formation of disinfection by-products from phenolic precursors. researchgate.net |

These studies demonstrate that the interplay between pH, disinfectant dose, and the presence of bromide is critical in determining the types and quantities of DBPs formed. For example, the presence of bromide can lead to the formation of brominated DBPs such as 4-bromo-5-hydroxyfuran-2-carboxylic acid. rsc.org

Presence in Environmental Samples and Analytical Detection

The identification of novel and emerging DBPs in treated water is a complex analytical challenge. For furan-like compounds, which can be present at low concentrations, highly sensitive and specific analytical techniques are required.

High-performance liquid chromatography (HPLC) coupled to high-resolution mass spectrometry (HRMS), particularly with an Orbitrap™ mass analyzer, has been effectively used to elucidate the chemical formulas of stable DBPs formed from phenolic precursors. rsc.orgrsc.org This powerful technique allows for the tentative identification of compounds based on their accurate mass and fragmentation patterns, even when authentic reference standards are not available. In studies identifying potential furan-like DBPs, this method was instrumental in distinguishing and proposing structures for newly detected compounds. rsc.orgrsc.org While specific studies have proposed the formation of compounds like 4-bromo-5-hydroxyfuran-2-carboxylic acid in controlled laboratory settings, reports on the widespread detection of this compound itself in environmental water samples remain limited. rsc.org

Advanced Functional Materials and Chemical Applications Non Clinical

Potential as a Precursor in Polymer Chemistry (e.g., bio-based polyesters and polyamides)

Research in bio-based polymers has extensively investigated furan (B31954) derivatives, but primarily 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). HMFCA is recognized as a versatile building block in the polymer industry, often used in the production of polyesters. sigmaaldrich.com It serves as an essential intermediate in the synthesis of FDCA, a key monomer for producing renewable plastics like poly(ethylene furanoate) (PEF), which is positioned as a bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET). sigmaaldrich.commdpi.comnih.gov

Monomer for Renewable Polymer Synthesis

While FDCA is the primary furan-based monomer for large-scale polymer synthesis, HMFCA itself can act as a monomer. sigmaaldrich.comchemicalbook.com Due to its bifunctional nature, containing both a carboxylic acid and a hydroxyl group, it can participate in polymerization reactions. For instance, studies have demonstrated the synthesis of biodegradable oligoesters through the copolymerization of HMFCA with other monomers like ε-caprolactone, often facilitated by enzymatic catalysts. sigmaaldrich.comresearchgate.net This highlights its role in creating environmentally friendly materials. sigmaaldrich.com Similarly, other furan derivatives like 5-aminomethyl-2-furancarboxylic acid (AMFC), synthesized from HMF, are being explored as monomers for bio-based polyamides, analogous to nylon-6.

Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

In the field of coordination chemistry, furan-based carboxylic acids are valuable as organic linkers or ligands for the synthesis of Metal-Organic Frameworks (MOFs). Specifically, 2,5-furandicarboxylic acid (FDA or H2FDC) has been successfully used to create porous MOFs by coordinating with various metal ions such as Cu²⁺, Fe³⁺, and Al³⁺. These materials exhibit high surface areas and potential for various applications. The structure and porosity of the resulting MOFs can be tuned by the choice of the metal node.

Role in Heterogeneous and Homogeneous Catalysis

The catalytic transformation of biomass-derived compounds is a significant area of research. HMFCA and its parent molecule, 5-hydroxymethylfurfural (B1680220) (HMF), are central to many of these processes. For example, supported palladium (Pd) on carbon catalysts have been shown to be highly efficient for the hydrogenolysis of HMFCA to produce 5-methyl-2-furancarboxylic acid (MFA), another valuable chemical. rsc.org Furthermore, the oxidation of HMF to FDCA involves HMFCA as a key intermediate, and this reaction is often carried out using heterogeneous catalysts, such as those based on noble metals like gold (Au) and palladium (Pd). mdpi.commdpi.com Research has also explored whole-cell biocatalysts for the selective oxidation of HMF to HMFCA with high yields. mdpi.comresearchgate.net

Potential Applications in Renewable Energy Technologies (e.g., photocatalysis, electrocatalysis)

Furan derivatives are being investigated for their roles in renewable energy applications. In photocatalysis, HMFCA has been used in systems with Zn(x)Cd(1-x)S nanoparticles to enhance photocatalytic water splitting for hydrogen production, contributing to sustainable energy solutions. sigmaaldrich.comsigmaaldrich.com In the realm of electrocatalysis, significant research has focused on the electrocatalytic oxidation of HMF to FDCA. mdpi.com This process, which proceeds through the HMFCA intermediate, is studied with various heterogeneous electrocatalysts and is considered a promising route for upgrading biomass into valuable chemicals under mild conditions. mdpi.comresearchgate.net

Q & A

Basic: What are the recommended laboratory synthesis methods for 5-hydroxyfuran-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves hydroxylation or oxidation of furan precursors. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution or oxidation reactions . For this compound, similar protocols can be adapted by introducing a hydroxyl group at the 5-position of the furan ring, followed by purification via recrystallization or column chromatography.

Key Data:

- Common Reagents: Alkaline agents (NaOH, K₂CO₃), oxidizing agents (KMnO₄, CrO₃).

- Purification: Recrystallization in polar solvents (e.g., ethanol/water mixtures).

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of molecular geometry (e.g., bond lengths, angles) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., observed m/z 142.11 for C₆H₆O₄) .

Key Data:

- Molecular Formula: C₆H₆O₄.

- CAS No.: 6338-41-6 .

Advanced: How do substituents (e.g., ethyl, hydroxymethyl) on the furan ring influence the compound’s reactivity?

Methodological Answer:

Substituents alter electronic and steric properties. For example:

- Ethyl Groups: Increase hydrophobicity and stabilize intermediates in substitution reactions (e.g., 5-ethylfuran-2-carboxylic acid undergoes selective oxidation at the carboxylic acid group) .

- Hydroxymethyl Groups: Enhance solubility in polar solvents and participation in hydrogen bonding, as seen in crystal structures .

Experimental Insight:

- Oxidation Pathways: Hydroxymethyl groups may oxidize to formyl or carboxyl groups under strong oxidizing conditions (e.g., CrO₃), requiring careful control of reaction parameters .

Advanced: How should researchers address contradictory stability data for this compound?

Methodological Answer:

Stability depends on environmental conditions:

- Ambient Conditions: Stable when stored at -20°C in inert atmospheres .

- High Temperatures/Reactive Agents: Decomposes into toxic fumes (e.g., CO, CO₂) when exposed to strong acids/oxidizers .

Recommendations:

- Storage: Use airtight containers with desiccants; monitor for degradation via periodic HPLC analysis.

- Handling: Avoid prolonged exposure to light, heat, or incompatible reagents (e.g., LiAlH₄) .

Application: What role does this compound play in biological or metabolic studies?

Methodological Answer:

The compound is a metabolite of 5-hydroxymethyl-2-furfural (HMF), a Maillard reaction product. It is studied for:

- Antimicrobial Activity: Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .

- Bioactive Precursor: Used to synthesize derivatives with anti-inflammatory or anticancer properties .

Key Insight:

- Natural Occurrence: Detected in traditional balsamic vinegar, suggesting dietary exposure pathways .

Advanced: What experimental strategies mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of decomposition products.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Waste Disposal: Neutralize acidic byproducts before disposal; comply with EPA/DOT regulations .

Safety Data:

- Hazard Class: Non-hazardous for transport but requires caution in reactive environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.